methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate
Description
Methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate is a synthetic organic compound featuring a methyl carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl ethyl linker connected to a 2,3'-bithiophene moiety.
Properties
IUPAC Name |
methyl N-[4-[2-(5-thiophen-3-ylthiophen-2-yl)ethylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUDKWNLELZIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula: C₃₉H₄₀N₈O₄S
- Molecular Weight: 748.933 g/mol
- CAS Number: 892155-22-5
Structural Characteristics
The compound features a bithiophene moiety, which is known for its electronic properties and potential applications in organic electronics. The sulfamoyl group contributes to its biological activity, particularly in medicinal chemistry.
The biological activity of methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that sulfamoyl derivatives exhibit significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis.
- Anticancer Properties : The compound has shown promise in targeting cancer cells through apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, reducing cytokine production in various models.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Anticancer Activity : In vitro assays conducted on human cancer cell lines revealed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through the activation of caspase pathways .
- Anti-inflammatory Studies : Research highlighted in Biochemical Pharmacology indicated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (Thiazolylmethylcarbamates)
lists thiazolylmethylcarbamate derivatives, such as:
- Thiazol-5-ylmethyl (2S,3S,5S)-(5-t-butoxycarbonylamino)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Bis(thiazol-5-ylmethyl) dicarbamate derivatives
Key Comparisons :
- Core Heterocycle: The target compound uses a bithiophene (two fused thiophene rings), whereas analogs employ thiazole (a sulfur- and nitrogen-containing heterocycle).
- Carbamate Substituents: The target compound uses a methyl carbamate, while compounds feature bulkier groups (e.g., tert-butoxycarbonylamino). Methyl carbamates are less sterically hindered, which may accelerate hydrolysis but reduce stability compared to tert-butyl derivatives .
- Functional Groups : The sulfamoyl group in the target compound distinguishes it from the hydroxyl and ureido groups in analogs. Sulfamoyl groups enhance acidity and solubility, which could improve bioavailability in aqueous environments.
tert-Butyl Carbamate Analogues ()
The patent application () describes tert-butyl N-[2-[2-[2,3-difluoro-4-[[...]phenoxy]ethoxy]ethyl]carbamate, a carbamate with a tert-butyl group and fluorinated aromatic substituents.
Key Comparisons :
- Carbamate Stability : The tert-butyl group in provides steric protection, likely increasing hydrolytic stability compared to the methyl carbamate in the target compound. This makes the tert-butyl derivative more suitable for prolonged storage or slow-release applications.
- The target compound’s bithiophene moiety offers electron-rich π-systems, which may favor charge-transfer interactions in materials science applications .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrolytic Behavior : Methyl carbamates (target) are more prone to hydrolysis than tert-butyl derivatives (), suggesting divergent applications (e.g., prodrug vs. stable intermediates) .
- Solubility : The sulfamoyl group in the target compound may improve aqueous solubility relative to the fluorinated aromatic systems in , which are more lipophilic .
- Biological Activity : While thiazole derivatives () are often explored for antimicrobial or kinase-inhibitory activity, bithiophene-carbamate hybrids could be prioritized for optoelectronic materials due to their extended π-systems .
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